molecular formula C9H12BN3O3 B1518381 Tris(2-cyanoethyl) Borate CAS No. 126755-67-7

Tris(2-cyanoethyl) Borate

Cat. No. B1518381
CAS RN: 126755-67-7
M. Wt: 221.02 g/mol
InChI Key: QRJXIXWHPANYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-cyanoethyl) Borate is a chemical compound with the molecular formula C9H12BN3O3 . It has an average mass of 221.021 Da and a monoisotopic mass of 221.097168 Da .


Molecular Structure Analysis

The molecular structure of Tris(2-cyanoethyl) Borate consists of a boron atom bonded to three 2-cyanoethyl groups . This gives the compound a complex structure with multiple functional groups.


Chemical Reactions Analysis

Tris(2-cyanoethyl) Borate has been mentioned in the context of lithium-ion batteries, where it forms a rich N and B cathode–electrolyte interphase (CEI) layer . This layer enables single-crystal Ni-rich cathodes to operate at high voltages with outstanding cycling stability .


Physical And Chemical Properties Analysis

Tris(2-cyanoethyl) Borate is a solid at 20°C . It is soluble in acetone and has a melting point of 38°C . The compound is sensitive to moisture .

Scientific Research Applications

Electrolyte Additives in Battery Technology

“Tris(2-cyanoethyl) Borate” (TCB) has been employed as an electrolyte additive in zinc-ion batteries. It plays a crucial role in reconstructing the Zn^2+ solvation shell and reducing the activity of water molecules, which prompts fast zinc ions transport and desolvation .

Borates in Batteries

Borates, including TCB, are known to lead to improvements in various battery applications. They are used for the surface treatment of graphite anodes, catalyzing the synthesis of graphite, and as electrolyte additives. This enhances the performance and longevity of batteries .

High-Voltage Lithium-Ion Batteries

TCB has been integrated into battery systems to form a rich nitrogen and boron cathode-electrolyte interphase (CEI) layer. This enables single-crystal Ni-rich cathodes to operate at high cutoff voltages up to 4.7 V with outstanding cycling stability .

Mechanism of Action

The mechanism of action of Tris(2-cyanoethyl) Borate in lithium-ion batteries involves the formation of a CEI layer . This layer separates the electrolytes from the active cathode materials, suppressing side reactions and improving the battery’s performance .

Safety and Hazards

Tris(2-cyanoethyl) Borate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Tris(2-cyanoethyl) Borate has potential applications in the field of energy storage, particularly in lithium-ion batteries . Its ability to form a stable CEI layer could be leveraged to improve the performance of high-voltage cathodes . This could contribute to the development of batteries with higher energy densities, which is a key requirement for the transition to a net-zero emissions future .

properties

IUPAC Name

tris(2-cyanoethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BN3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJXIXWHPANYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCC#N)(OCCC#N)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-cyanoethyl) Borate

CAS RN

126755-67-7
Record name Tris(2-cyanoethyl) Borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(2-cyanoethyl) Borate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(2-cyanoethyl) Borate
Reactant of Route 3
Reactant of Route 3
Tris(2-cyanoethyl) Borate
Reactant of Route 4
Tris(2-cyanoethyl) Borate
Reactant of Route 5
Tris(2-cyanoethyl) Borate
Reactant of Route 6
Reactant of Route 6
Tris(2-cyanoethyl) Borate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.